3-(4-Methylbenzoyl)thiophene

Beschreibung

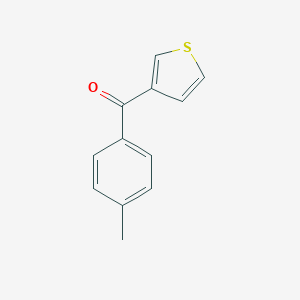

3-(4-Methylbenzoyl)thiophene is a heterocyclic aromatic compound featuring a thiophene ring substituted at the 3-position with a 4-methylbenzoyl group (C₆H₄(CO)-CH₃). The benzoyl moiety introduces electron-withdrawing characteristics, influencing the compound's electronic properties and reactivity.

Eigenschaften

IUPAC Name |

(4-methylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)12(13)11-6-7-14-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTKYKQXMWNJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562444 | |

| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118993-65-0 | |

| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzoyl)thiophene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where thiophene is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of a sulfurizing agent like phosphorus pentasulfide. This method is particularly useful for synthesizing thiophene derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylbenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties : Research indicates that thiophene derivatives, including 3-(4-Methylbenzoyl)thiophene, exhibit significant antimicrobial activity. Studies have demonstrated that modifications to the thiophene structure can enhance its efficacy against various microbial strains, including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .

Anticancer Potential : This compound has shown promise in cancer therapy due to its ability to interact with biological targets such as tubulin, which is crucial for cell division. The antiproliferative properties of this compound make it a candidate for further development in anticancer drug formulations .

Anti-Inflammatory Effects : Studies suggest that this compound may reduce pro-inflammatory gene expression, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential use in treating inflammatory conditions .

Material Science Applications

Organic Semiconductors : The compound is also utilized in the production of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices .

Case Study 1: Antimicrobial Activity Evaluation

A study investigated various thiophene derivatives, including this compound, for their antimicrobial efficacy against several bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were determined using standard methods, revealing promising activity against Pseudomonas aeruginosa and Candida albicans. Results indicated that structural modifications could lead to enhanced antimicrobial agents .

| Compound | MIC against E. coli | MIC against S. aureus | MIC against C. albicans |

|---|---|---|---|

| This compound | 0.625 µg/ml | 0.313 µg/ml | 0.313 µg/ml |

| Standard (Ampicillin) | 0.625 µg/ml | 0.625 µg/ml | – |

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, derivatives of thiophene were screened for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines, suggesting a mechanism involving tubulin disruption .

Wirkmechanismus

The mechanism of action of 3-(4-Methylbenzoyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- 3-(4-Methylphenyl)-1-benzothiophene (CAS 57823-65-1): This benzothiophene derivative has a 4-methylphenyl group at the 3-position. Unlike 3-(4-Methylbenzoyl)thiophene, it lacks the ketone functionality, resulting in reduced polarity and hydrogen-bonding capacity. The LogP value (4.87) indicates higher lipophilicity compared to the benzoyl-substituted analog .

Crystallographic Data

- 1-(4-Methylbenzoyl)-3-{2-[3-(4-methylbenzoyl)thioureido]phenyl}thiourea (C₂₄H₂₂N₄O₂S₂): This structurally related thiourea derivative exhibits intramolecular N–H⋯S and N–H⋯O hydrogen bonds, stabilizing its conformation. The dihedral angle between the thioureido groups and the central benzene ring (43.81°–85.58°) highlights steric and electronic interactions absent in this compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₂H₁₀OS | 202.27* | ~3.5* | Thiophene, benzoyl, methyl |

| 3-(4-Methylphenyl)-1-benzothiophene | C₁₅H₁₂S | 224.32 | 4.87 | Benzothiophene, methylphenyl |

| 3-Iodo-2-pentylbenzo[b]thiophene | C₁₃H₁₃IS | 344.21 | N/A | Iodo, pentyl, benzothiophene |

*Hypothetical values estimated based on structural analogs.

Biologische Aktivität

3-(4-Methylbenzoyl)thiophene is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological effects, including its anticancer, antibacterial, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a 4-methylbenzoyl group. Its unique structure contributes to its diverse biological activities. The compound is primarily studied for non-human research applications and is not approved for therapeutic use at this time.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with thiophene scaffolds can exhibit significant cytotoxicity against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to upregulate pro-apoptotic proteins like Bax and activate caspases, leading to programmed cell death .

- In Vitro Studies : A study demonstrated that certain thiophene derivatives exhibited IC50 values ranging from 6 to 16 µM against HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines, indicating potent anticancer effects .

| Compound | Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound 5 | HepG2 | 6.92 | 99.98 |

| Compound 5 | MCF7 | 8.26 | 100.39 |

| Compound 5 | DU145 | 7.89 | 99.93 |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, showing effectiveness against various bacterial strains:

- Inhibition Studies : Compounds with similar structures have been tested against E. coli, S. aureus, and P. aeruginosa. The presence of specific substituents on the thiophene ring enhances antibacterial activity, with some derivatives achieving inhibition zones exceeding 20 mm .

- Activity Comparison : The antibacterial activity is often expressed as inhibition zones measured in millimeters, demonstrating how structural modifications can significantly influence efficacy.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 20 |

| P. aeruginosa | 19 |

Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory properties:

- Gene Expression Modulation : Studies indicate that this compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses.

- Potential Applications : These anti-inflammatory effects could position the compound as a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

- Synthesis and Evaluation : A comprehensive study synthesized various thiophene derivatives and evaluated their biological activities, revealing that structural modifications significantly impacted their anticancer and antibacterial properties .

- Comparative Analysis : Research comparing the biological activities of thiophenes found that those with specific functional groups exhibited enhanced potency against targeted diseases, suggesting a pathway for optimizing drug candidates based on structural features .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Methylbenzoyl)thiophene and related thiophene derivatives?

- Thiophene derivatives are typically synthesized via cyclocondensation reactions. For example, iodine-mediated cyclization of alkynyl sulfides in dichloromethane (DCM) under argon can yield iodinated thiophene analogs . Additionally, benzoylisothiocyanate has been used in 1,4-dioxane to form thiophene-based thiouryl derivatives via room-temperature reactions, followed by isolation via filtration . The Gewald and Fiesselmann syntheses are alternative methods for aminothiophene and hydroxy-thiophene carboxylic acid derivatives, respectively, involving sulfur and carbonyl compounds .

Q. How is the crystal structure of this compound derivatives validated?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, triclinic crystals of a structurally similar compound (C24H22N4O2S2) were analyzed using a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data refinement via SHELXL (part of the SHELX suite) achieved R factors of 0.053–0.140, with hydrogen bonding (N–H⋯S, C–H⋯S) stabilizing the lattice . Structure validation tools like PLATON or checkCIF are critical for identifying errors in bond lengths, angles, and displacement parameters .

Q. What spectroscopic techniques are essential for characterizing thiophene derivatives?

- Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are key. For instance, NMR spectra (¹H/¹³C) confirm substituent positions on the thiophene ring, while HPLC traces (e.g., using Hexane/EtOAc gradients) assess purity . UV-Vis spectroscopy (e.g., Lambert-Beer plots) and mass spectrometry further elucidate electronic properties and molecular mass .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Contradictions often arise from disordered solvent molecules or twinning. For example, in a triclinic P1 structure, high Rint values (>0.05) may indicate poor data merging, necessitating re-refinement with SHELXL or alternative software like OLEX2. Hydrogen bonding patterns (e.g., N–H⋯O vs. C–H⋯S) should be cross-validated with DFT-calculated electrostatic potentials . Multi-scan absorption corrections (e.g., SADABS) reduce errors from crystal decay .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

- Automation-friendly methods include one-pot reactions. A reported protocol for thienyl-bridged oligophenothiazines uses sequential additions of reagents (e.g., 2,4,6-trichlorotriazine and 4-methoxyphenol) in DCM under inert atmospheres, achieving >90% yield with minimal purification . Parallel synthesis in 96-well plates with inline HPLC monitoring can further accelerate optimization .

Q. How do electronic properties of this compound derivatives influence their bioactivity?

- Frontier Molecular Orbital (FMO) analysis via TD-DFT (e.g., B3LYP/CAM-B3LYP) reveals that electron-withdrawing groups (e.g., nitro, carbonyl) lower the LUMO energy, enhancing electrophilic reactivity. For example, 3-(4-methoxybenzoyl)thiophene derivatives exhibit redshifted UV-Vis absorption (λmax ~350 nm) due to extended π-conjugation, correlating with improved antioxidant or antitumor activity in vitro .

Q. What are the challenges in refining high-Z′ or twinned crystal structures of thiophene derivatives?

- High-Z′ structures (multiple independent molecules per unit cell) require careful assignment of displacement parameters. For a triclinic crystal with Z = 2, twin refinement in SHELXL using HKLF5 data and BASF parameters can resolve overlapping reflections. Twinning fractions >0.3 may necessitate alternative space group assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.